molecular formula C13H22O3 B8510359 Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester, (1S-cis)- CAS No. 151716-35-7

Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester, (1S-cis)-

Cat. No.: B8510359
CAS No.: 151716-35-7
M. Wt: 226.31 g/mol
InChI Key: KVWWIYGFBYDJQC-WDEREUQCSA-N
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Description

Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester, (1S-cis)- is a useful research compound. Its molecular formula is C13H22O3 and its molecular weight is 226.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester, (1S-cis)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester, (1S-cis)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

151716-35-7

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

methyl 2-[(1S,2R)-3-oxo-2-pentylcyclopentyl]acetate

InChI

InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3/t10-,11+/m0/s1

InChI Key

KVWWIYGFBYDJQC-WDEREUQCSA-N

Isomeric SMILES

CCCCC[C@@H]1[C@@H](CCC1=O)CC(=O)OC

Canonical SMILES

CCCCCC1C(CCC1=O)CC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a glovebox, into a 10 ml glass vial were placed 15.5 mg (0.0485 mmole) of [(COD)Ru(methylallyl)2], 14.9 mg (0.0485 mmole) of (R,R)-Me-DuPHOS and 250 μl of methyl 3-oxo-2-pentyl-1-cyclopentene-1-acetate (1.08 mmole). To this suspension was added 0.630 ml of a 0.081 M solution of titrated HBF4.etherate (0.049 mmole) in CH2Cl2 with stirring. This concentrated solution was stirred for 1.5 hours, after which 21.5 g (95.9 mmole) of methyl 3-oxo-2-pentyl-1-cyclopentene-1-acetate and 11.5 ml of CH2Cl2 were added. The resulting yellow solution was placed in a 75 ml autoclave, purged with hydrogen and pressurized to 90 bar of hydrogen. After 8 hours, the solution was exposed to air and passed through a column of silica gel to separate the catalyst. This gave a 99% yield of the desired Hedione® product with the following ratios of isomers: cis/trans=98/2; (+)-cis/(−)-cis=82.4/17.6, 64.8% ee.
[Compound]
Name
glass
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
(COD)Ru(methylallyl)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.9 mg
Type
reactant
Reaction Step Three
Quantity
250 μL
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
21.5 g
Type
reactant
Reaction Step Six
Quantity
11.5 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
99%

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